2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of acetic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethyl-substituted phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Mode of Action
The Boc group can be added to prevent unwanted reactions at the amine group while other reactions are carried out .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound could potentially be involved in a variety of biochemical reactions, depending on its specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.
Formation of the Acetic Acid Derivative: The Boc-protected amino acid is then reacted with 4-ethylbenzyl bromide under basic conditions to introduce the ethyl-substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form corresponding quinones, while reduction can yield the corresponding ethyl-substituted cyclohexane derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Free amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Ethyl-substituted cyclohexane derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-isopropylphenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can affect the compound’s solubility, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1404877-96-8 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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